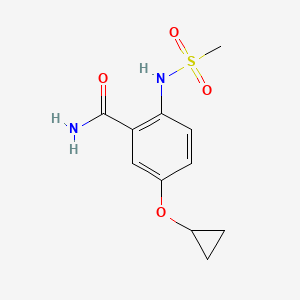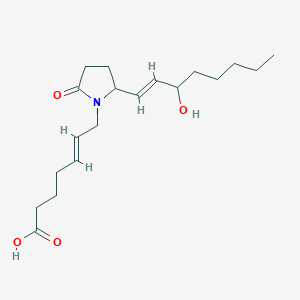
7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is an organic compound belonging to the class of prostaglandins and related compounds . Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.
Preparation Methods
The synthetic routes and reaction conditions for 7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid are not extensively detailed in the available literature. it is known that prostaglandins and related compounds are typically synthesized through complex multi-step organic reactions involving the cyclization of polyunsaturated fatty acids . Industrial production methods often involve the use of advanced organic synthesis techniques and catalysts to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins and related compounds.
Biology: The compound is studied for its role in various biological processes, including inflammation and cell signaling.
Medicine: Research is conducted to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathwaysThese pathways can result in diverse physiological responses, including inflammation, pain, and regulation of blood flow .
Comparison with Similar Compounds
7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is similar to other prostaglandins and related compounds, such as:
Prostaglandin E2: Known for its role in inflammation and pain.
Prostaglandin F2α: Involved in the regulation of reproductive processes.
Prostaglandin D2: Plays a role in allergic reactions and sleep regulation. The uniqueness of this compound lies in its specific structure and the particular biological effects it mediates.
Properties
Molecular Formula |
C19H31NO4 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C19H31NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h5,8,11,13,16-17,21H,2-4,6-7,9-10,12,14-15H2,1H3,(H,23,24)/b8-5+,13-11+ |
InChI Key |
GJLNAXSSRMHUNO-PGMBSLALSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14810419.png)
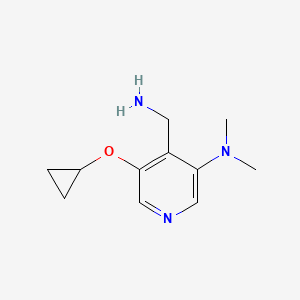

![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)
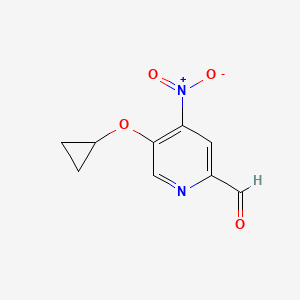
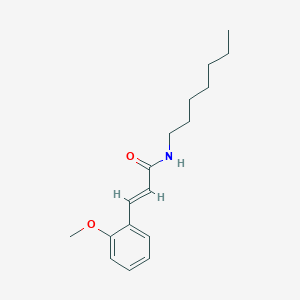
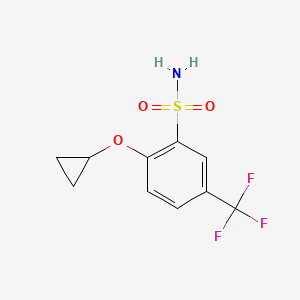


![[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate](/img/structure/B14810477.png)
![Benzyl (2R,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14810480.png)


